molecular formula C₁₀H₁₂N₄O₆S B1140310 7-Thio-8-oxoguanosine CAS No. 122970-43-8

7-Thio-8-oxoguanosine

Cat. No.: B1140310
CAS No.: 122970-43-8
M. Wt: 316.29
InChI Key:
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Description

7-Thio-8-oxoguanosine, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₁₂N₄O₆S and its molecular weight is 316.29. The purity is usually 95%.
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Scientific Research Applications

  • Antiviral Activity Against DNA and RNA Viruses : 7-Thio-8-oxoguanosine has been identified as a biological response modifier with broad-spectrum antiviral activity against various DNA and RNA viruses. It is particularly effective against Semliki Forest virus infections in mice, as demonstrated by its ability to induce interferon and activate natural killer (NK) cells (Smee et al., 1990).

  • Stimulation of Thymocyte Proliferation : This compound has shown immunostimulatory activity on different components of the immune system. It can stimulate the proliferation of rat thymocytes in vitro, especially when triggered by concanavalin A. This effect correlates with increased interleukin 2 production and upregulation of the IL-2 receptor alpha expression (Čolić et al., 2000).

  • Prophylactic and Therapeutic Potential : this compound has been found to have both prophylactic and therapeutic potential against Punta Toro virus infections in mice. It is effective when administered before or shortly after virus exposure, suggesting its utility in acute infection scenarios (Smee et al., 1991).

  • Activation of B Cells, NK Cells, and Macrophages : This nucleoside analogue activates various immune cells, including B cells, NK cells, and macrophages. It has also been observed to enhance macrophage and lymphocyte antibody-dependent cell-mediated cytotoxicity, making it a potent immunomodulator (Jin et al., 1990).

  • Efficacy in Human Viral Infections : Intranasal 7-thia-8-oxoguanosine, compared with placebo, showed no influence on the course of experimental coronavirus 229E infections in human volunteers. This highlights the complexity of translating animal model successes to human applications (Higgins et al., 1991).

Biochemical Analysis

Biochemical Properties

7-Thio-8-oxoguanosine plays a crucial role in biochemical reactions, particularly those involving oxidative damage to nucleic acids. It interacts with various enzymes and proteins, including DNA glycosylases such as OGG1, which recognize and excise oxidized guanine lesions from DNA . This interaction is essential for maintaining genomic stability and preventing mutations. Additionally, this compound can inhibit or alter the activity of RNA polymerases, affecting RNA synthesis and processing .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by inducing oxidative stress, which can lead to DNA and RNA damage . This compound affects cell signaling pathways, particularly those involved in the cellular response to oxidative stress, such as the activation of antioxidant defense mechanisms. Furthermore, this compound can alter gene expression by modifying transcriptional regulatory elements and epigenetic markers .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form adducts with DNA and RNA, leading to mutations and disruptions in base pairing . The compound’s ability to adopt different conformations allows it to interact with various biomolecules, including enzymes involved in DNA repair and RNA processing . Additionally, this compound can inhibit the activity of certain enzymes, such as RNA polymerases, by binding to their active sites and preventing proper function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term studies have shown that this compound can lead to persistent oxidative damage in cells, affecting cellular function and viability . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and activate antioxidant defense mechanisms . At high doses, this compound can cause significant DNA and RNA damage, leading to cell death and tissue toxicity . These dosage-dependent effects are important for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and DNA repair . The compound interacts with enzymes such as DNA glycosylases, which recognize and excise oxidized guanine lesions from DNA . Additionally, this compound can affect metabolic flux by altering the levels of metabolites involved in oxidative stress responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters and distributed to different cellular compartments . The compound’s localization and accumulation are influenced by its interactions with binding proteins and transporters . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to the nucleus and mitochondria, where it exerts its effects on DNA and RNA . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and interactions with other biomolecules .

Properties

IUPAC Name

5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O6S/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8/h2-4,8,15-17H,1H2,(H3,11,12,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYVRXZQAWPIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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